molecular formula C7H14ClO2P B14703245 5-tert-Butyl-2-chloro-1,3,2-dioxaphosphinane CAS No. 21135-08-0

5-tert-Butyl-2-chloro-1,3,2-dioxaphosphinane

Cat. No.: B14703245
CAS No.: 21135-08-0
M. Wt: 196.61 g/mol
InChI Key: KOAOQFNMUIMWFU-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-chloro-1,3,2-dioxaphosphorinane is an organophosphorus compound with the molecular formula C7H14ClO2P It is a member of the dioxaphosphorinane family, characterized by a six-membered ring containing both oxygen and phosphorus atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-2-chloro-1,3,2-dioxaphosphorinane typically involves the reaction of tert-butyl alcohol with phosphorus trichloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired dioxaphosphorinane ring. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 25-50°C) are usually sufficient.

    Solvent: Common solvents include dichloromethane or toluene.

    Base: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of 5-tert-Butyl-2-chloro-1,3,2-dioxaphosphorinane follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-2-chloro-1,3,2-dioxaphosphorinane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides or phosphonates.

    Reduction Reactions: Reduction of the compound can lead to the formation of phosphines.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium alkoxides or amines in polar solvents (e.g., ethanol or acetonitrile) are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Reactions: Products include phosphoramidates, phosphorothioates, and phosphorates.

    Oxidation Reactions: Products include phosphine oxides and phosphonates.

    Reduction Reactions: Products include phosphines and related derivatives.

Scientific Research Applications

5-tert-Butyl-2-chloro-1,3,2-dioxaphosphorinane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms involving phosphorus.

    Medicine: Research is ongoing to explore its potential as a precursor for developing new pharmaceuticals, particularly those targeting phosphorus-related metabolic pathways.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-2-chloro-1,3,2-dioxaphosphorinane involves its interaction with nucleophiles, leading to the formation of various phosphorus-containing products. The molecular targets include enzymes and proteins that interact with phosphorus compounds. The pathways involved often include nucleophilic substitution and oxidation-reduction reactions, which modify the chemical structure and activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-Butyl-2-methyl-1,3,2-dioxaphosphorinane
  • 5-tert-Butyl-2-ethoxy-1,3,2-dioxaphosphorinane
  • 5-tert-Butyl-2-phenyl-1,3,2-dioxaphosphorinane

Uniqueness

5-tert-Butyl-2-chloro-1,3,2-dioxaphosphorinane is unique due to the presence of the chlorine atom, which makes it highly reactive towards nucleophiles. This reactivity allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry. Additionally, its tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability compared to its analogs.

Properties

CAS No.

21135-08-0

Molecular Formula

C7H14ClO2P

Molecular Weight

196.61 g/mol

IUPAC Name

5-tert-butyl-2-chloro-1,3,2-dioxaphosphinane

InChI

InChI=1S/C7H14ClO2P/c1-7(2,3)6-4-9-11(8)10-5-6/h6H,4-5H2,1-3H3

InChI Key

KOAOQFNMUIMWFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1COP(OC1)Cl

Origin of Product

United States

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